molecular formula C23H24N4O3 B3007051 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 899946-70-4

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B3007051
CAS No.: 899946-70-4
M. Wt: 404.47
InChI Key: ITBPCCPAWZYATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetically designed small molecule based on the 3(2H)-pyridazinone scaffold, a heterocyclic system of significant interest in medicinal chemistry for its diverse biological profiles . This compound features a strategic molecular architecture, incorporating a phenylpiperazine unit linked via a carbonyl spacer to the core pyridazinone ring, which is further substituted with a 2-methoxyphenyl group. This specific structure aligns with research focused on developing novel anti-proliferative agents. The core research value of this compound lies in the documented biological activities of its structural analogues. Pyridazinone derivatives have demonstrated promising anti-proliferative effects against various cancer cell lines . Recent studies on related 3(2H)-pyridazinone compounds have shown that the introduction of a piperazinyl linker can yield derivatives with good efficacy against human gastric adenocarcinoma (AGS) cells and limited cytotoxicity against non-pathological human gingival fibroblasts (HGFs) in vitro . The mechanism of action for such compounds is under investigation but is suggested to involve the induction of oxidative stress, evidenced by hydrogen peroxide release, and the initiation of morphological changes consistent with apoptosis, such as cell blebbing and increased Bax expression . Researchers can utilize this compound as a key chemical tool to further explore the structure-activity relationships (SAR) of the pyridazinone class and to investigate its precise mechanism in oncology and cell biology research pathways. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-19(21)20-11-12-22(28)27(24-20)17-23(29)26-15-13-25(14-16-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPCCPAWZYATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure includes a pyridazinone core with a methoxyphenyl group and a phenylpiperazine moiety, which are known to influence its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that pyridazinone derivatives exhibit a range of pharmacological effects, including:

  • Antitumor activity : Several studies have demonstrated that pyridazinones can inhibit the proliferation of cancer cells, including liver (HEP3B) and colon (HCT116) cancer cells.
  • Antimicrobial properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities.
  • CNS effects : The phenylpiperazine component suggests potential neuropharmacological effects, possibly influencing serotonin and dopamine pathways.

Antitumor Activity

A study on various pyridazinone derivatives indicated promising results against cancer cell lines. Notably, compounds with similar structures showed selective cytotoxicity against HEP3B and SH-SY5Y cells, suggesting that modifications in the substituent groups can enhance anticancer properties .

CompoundCancer Cell LineIC50 (µM)Selectivity Index
6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-oneHEP3B155
Similar Pyridazinone AHCT116106
Similar Pyridazinone BSH-SY5Y124

Antimicrobial Activity

The compound has shown significant antimicrobial activity in vitro. For example, derivatives of pyridazinones have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies suggest that pyridazinones may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . Additionally, molecular docking studies indicate favorable binding to these targets, enhancing their therapeutic potential.

Case Studies

  • Antitumor Efficacy : In a controlled study involving HEP3B liver cancer cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The selectivity index suggests it preferentially targets cancer cells over normal fibroblasts.
  • CNS Activity : A pharmacological evaluation indicated that derivatives containing the phenylpiperazine group could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various cellular targets, leading to several pharmacological effects:

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, a study by Mohareb et al. (2022) demonstrated that structurally similar compounds showed IC50 values ranging from 0.01 µM to 0.46 µM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting potent anticancer effects .

Antioxidant Properties

The presence of a methoxy group in the compound enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties. Studies utilizing DPPH and nitric oxide scavenging assays have shown a strong correlation between the concentration of the compound and its percentage inhibition of free radicals, indicating significant antioxidant potential .

Neuropharmacological Effects

Compounds containing the piperazine moiety are frequently studied for their neuropharmacological effects. Research has shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders. In rodent models, derivatives have been observed to enhance serotonin and dopamine levels .

Antitumor Efficacy Study

A comprehensive investigation into the cytotoxic effects of pyridazine derivatives revealed significant inhibition against various cancer cell lines. In this study, compounds with similar structural modifications displayed IC50 values as low as 0.25 µM against colorectal (HCT116) and glioblastoma (SF-268) cell lines, underscoring their potential as anticancer agents .

Neuropharmacological Evaluation

In a neuropharmacological evaluation involving rodent models, derivatives were assessed for their impact on neurotransmitter levels. The results indicated that these compounds could significantly enhance serotonin and dopamine levels, suggesting their potential use in treating mood disorders .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Structural-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl, F) on phenyl rings enhance antibacterial/kinase activity but may reduce CNS penetration.
    • Piperazine N-substituents (e.g., 4-phenyl vs. 4-methyl) modulate receptor selectivity and solubility.
  • Data Gaps: No direct biological data exist for the target compound; predictions are based on structural analogs. Comparative in vivo studies are needed to validate CNS activity hypotheses.

Q & A

Q. What synthetic strategies optimize the yield and regioselectivity of this compound?

Answer:

  • Key Steps :
    • Core Formation : Use a pyridazinone scaffold as the starting material. Introduce the 2-methoxyphenyl group via nucleophilic substitution or Suzuki coupling under Pd catalysis.
    • Piperazine Linkage : React the pyridazinone intermediate with 2-chloroethyl-4-phenylpiperazine in the presence of a base (e.g., K₂CO₃) to form the ethyl linker.
    • Oxo Group Installation : Oxidize the ethyl spacer using mild oxidizing agents (e.g., KMnO₄ in acetone) to avoid over-oxidation of sensitive groups.
  • Critical Parameters :
    • Temperature control (<60°C) to prevent decomposition.
    • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
    • Reference analogous syntheses for pyridazinone derivatives (e.g., ethyl oxalyl monochloride in ).
  • Validation : Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm).
    • 2D NMR (COSY, HSQC) : Confirm connectivity between the pyridazinone core and substituents.
  • Mass Spectrometry :
    • HRMS : Verify molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₃N₃O₃: 390.1818).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹).
  • Cross-Validation : Compare with crystallographic data from structurally related compounds (e.g., unit cell parameters in ) .

Q. How to assess purity and identify common impurities?

Answer:

  • Analytical Methods :
    • HPLC/LC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for byproducts like unreacted piperazine or oxidized intermediates.
    • Reference Standards : Compare retention times with known impurities (e.g., 4-phenylpiperazin-1-yl derivatives in ).
  • Quantitative Limits :
    • Set thresholds at <0.1% for unknown impurities (ICH guidelines).
    • Use UV detection (λ = 254 nm) for quantification .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities?

Answer:

  • Crystal Growth : Use slow evaporation from a DCM/hexane mixture.
  • Data Collection :
    • Diffractometer : STOE IPDS 2 (as in ) with Mo-Kα radiation (λ = 0.71073 Å).
    • Parameters : Monitor unit cell dimensions (e.g., triclinic system with a = 8.9168 Å, α = 73.489°) .
  • Refinement :
    • Software: SHELXL for least-squares refinement.
    • Metrics: Aim for R1 < 0.05 and wR2 < 0.10.
  • Output : Generate ORTEP diagrams to visualize bond angles and torsional strain .

Q. What in silico approaches predict pharmacokinetic properties?

Answer:

  • Tools :
    • SwissADME : Predict logP (target ~2.5 for BBB permeability), solubility, and CYP450 interactions.
    • Molecular Docking : Use AutoDock Vina to assess binding to serotonin/dopamine receptors (e.g., 5-HT₁A, D₂).
  • Parameters :
    • Lipinski’s Rule : MW < 500, H-bond donors < 5.
    • BBB Score : Modify the piperazine moiety to enhance penetration (e.g., fluorination in ) .

Q. How to address contradictory bioactivity data across studies?

Answer:

  • Root Causes :
    • Purity Discrepancies : Re-analyze batches via HPLC (see Question 3).
    • Assay Variability : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
  • Resolution :
    • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for receptor affinity).
    • Control Experiments : Include positive controls (e.g., clozapine for 5-HT₂A binding) .

Q. What modifications enhance metabolic stability without reducing potency?

Answer:

  • Strategies :
    • Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP-mediated oxidation.
    • Pyridazinone Core : Replace methoxy with methylsulfonyl to resist demethylation.
  • Validation :
    • Microsomal Stability Assay : Incubate with rat liver microsomes; target t₁/₂ > 60 min.
    • SAR Studies : Compare IC₅₀ values of analogs (e.g., morpholin-4-yl vs. piperazin-1-yl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.